((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
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Overview
Description
The compound ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo-pyridinyl group and a tetrahydrofuro-dioxolyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves multiple steps, including the formation of the pyrazolo-pyridinyl group and the tetrahydrofuro-dioxolyl group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups .
Scientific Research Applications
((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol include:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Nitrapyrin: A nitrification inhibitor used in agriculture.
Uniqueness
The uniqueness of This compound lies in its specific structure, which combines multiple functional groups and rings, providing a wide range of chemical and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H17F4N3O4 |
---|---|
Molecular Weight |
391.32 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[4,6-bis(difluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C16H17F4N3O4/c1-16(2)26-10-9(5-24)25-15(11(10)27-16)23-14-7(4-21-23)6(12(17)18)3-8(22-14)13(19)20/h3-4,9-13,15,24H,5H2,1-2H3/t9-,10-,11-,15-/m1/s1 |
InChI Key |
KRVVMXKDASIYEB-UYUMYWFVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)F)C(F)F)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)F)C(F)F)CO)C |
Origin of Product |
United States |
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